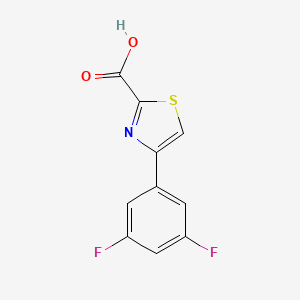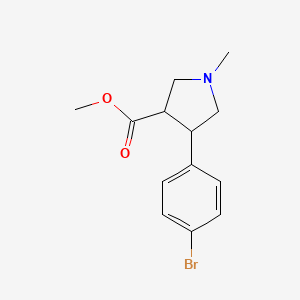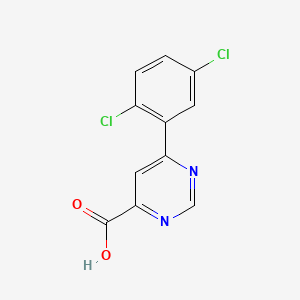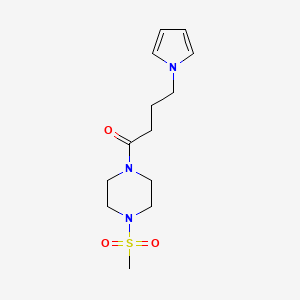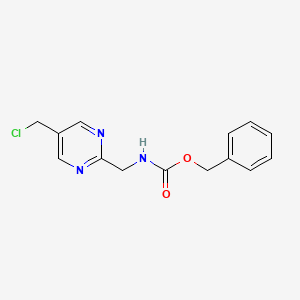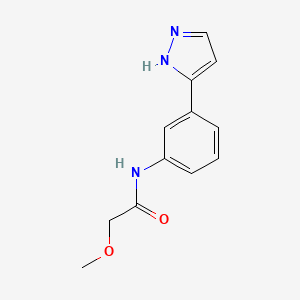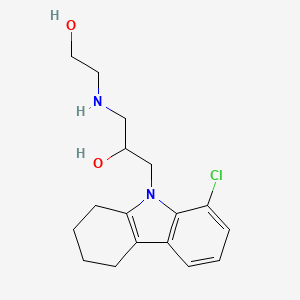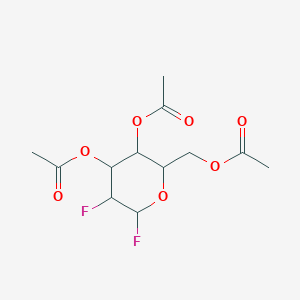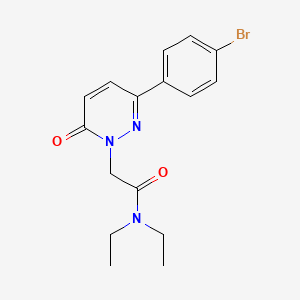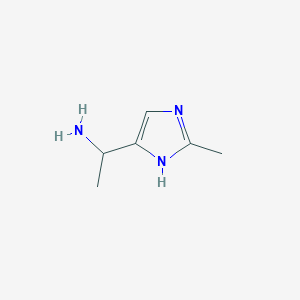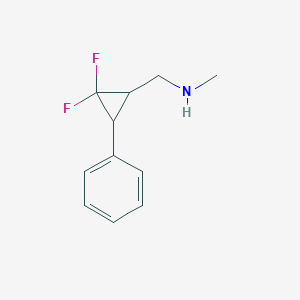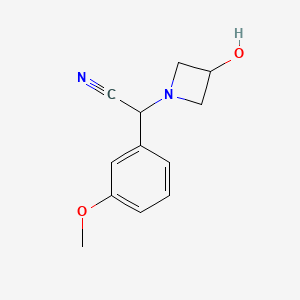
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is a synthetic organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the acetonitrile group via nucleophilic substitution or addition reactions.
Methoxyphenyl Group Addition: Attachment of the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Use of reducing agents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a building block in chemical manufacturing.
作用机制
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors.
Pathway Inhibition or Activation: Affecting biochemical pathways through inhibition or activation of key steps.
相似化合物的比较
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the hydroxyazetidinyl and methoxyphenyl groups, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-(3-hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-3-9(5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChI 键 |
KFPGMDUCVLQVAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(C#N)N2CC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
